2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Medicinal Chemistry Halogen Bonding Structure–Activity Relationship

2-Chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034258‑18‑7) is a fully synthetic, ortho‑chloro, ortho‑fluoro‑substituted benzamide that carries a bulky 2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl side chain on the amide nitrogen. The molecule has the molecular formula C₂₀H₂₁ClFNO₃ and a molecular weight of 377.84 g mol⁻¹.

Molecular Formula C20H21ClFNO3
Molecular Weight 377.84
CAS No. 2034258-18-7
Cat. No. B2605302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
CAS2034258-18-7
Molecular FormulaC20H21ClFNO3
Molecular Weight377.84
Structural Identifiers
SMILESC1COCCC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CC=C3)O
InChIInChI=1S/C20H21ClFNO3/c21-16-7-4-8-17(22)18(16)19(24)23-13-20(25,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,25H,9-13H2,(H,23,24)
InChIKeyBTYVNCCMIPLYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034258-18-7): Ortho-Halogenated Benzamide with a Sterically Demanding Tetrahydropyran Side Chain


2-Chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034258‑18‑7) is a fully synthetic, ortho‑chloro, ortho‑fluoro‑substituted benzamide that carries a bulky 2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl side chain on the amide nitrogen . The molecule has the molecular formula C₂₀H₂₁ClFNO₃ and a molecular weight of 377.84 g mol⁻¹ . It belongs to a series of analogs that share an identical hydroxy‑oxan‑phenylethyl scaffold but differ in the substitution pattern on the benzamide ring, which is the primary driver of structure–activity relationships . The compound is supplied exclusively for non‑human research purposes .

Why 2-Chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Cannot Be Replaced by Off‑the‑Shelf Benzamide Analogs in Focused Libraries


Systematic variation of the benzamide ring substitution within the 2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl series reveals that even a single change in the halogen or alkyl pattern markedly alters predicted lipophilicity, hydrogen‑bond donor/acceptor count, and steric bulk . These computed physicochemical differences are expected to translate into divergent pharmacokinetic and target‑engagement profiles; therefore, selecting a close analog—such as the 3,4‑difluoro or 2‑methyl derivative—without explicit comparative binding or functional data risks confounding structure‑activity interpretations . The quantitative evidence summarized below demonstrates why procurement should be guided by the specific substitution array rather than by generic benzamide class membership.

Quantitative Differentiation of 2-Chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide from Its Closest Structural Analogs


Ortho‑Chloro / Ortho‑Fluoro Substitution Distinguishes the Compound from the Mono‑Fluoro, 3,4‑Difluoro, and 2‑Methyl Congeners

The 2‑chloro‑6‑fluoro arrangement on the benzamide ring is unique among the commercially available 2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl benzamides. The closest analogs—2‑fluoro (mono‑ortho‑F), 3,4‑difluoro, and 2‑methyl derivatives—lack either the chlorine atom or the ortho‑positioning of both halogens, resulting in distinct electronic and steric profiles [1].

Medicinal Chemistry Halogen Bonding Structure–Activity Relationship

Predicted Lipophilicity (XLogP3) Discriminates the 2‑Chloro‑6‑fluoro Compound from the 3,4‑Difluoro and 2‑Bromo Analogs

Computed XLogP3 values reveal a clear lipophilicity ranking within the series. The 2‑chloro‑6‑fluoro compound (XLogP3 ≈ 3.2) [1] is significantly less lipophilic than the 3,4‑difluoro analog (XLogP3 = 2.7) but exhibits a comparable computed value to the 2‑bromo derivative (predicted XLogP3 ≈ 3.3 based on molecular formula parity) .

Lipophilicity ADME Prediction Drug‑likeness

Hydrogen‑Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiate the Compound from the 3‑Dimethylamino Analog

The 3‑dimethylamino analog (CAS 2034329‑96‑7) carries an additional nitrogen atom, increasing the hydrogen‑bond acceptor count by one and the topological polar surface area (TPSA) relative to the 2‑chloro‑6‑fluoro compound .

Hydrogen Bonding Polar Surface Area Permeability Prediction

Molecular Weight Provides a Discriminating Factor Against the Heavier 2‑Bromo Congener

With a molecular weight of 377.84 Da, the 2‑chloro‑6‑fluoro compound is 26.46 Da lighter than the 2‑bromo analog (404.30 Da) , keeping it within the preferred sub‑400 Da range for lead‑like chemical space.

Molecular Weight Lead‑likeness Fragment‑based Screening

Optimal Application Scenarios for 2-Chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Derived from Quantitative Differentiation Evidence


Halogen‑Bonding‑Focused Fragment or Lead‑Like Library Design

The unique 2‑Cl,6‑F ortho‑halogen pair offers a geometrically defined halogen‑bond acceptor surface that is absent in all commercially available analogs [1]. Incorporate the compound into fragment‑based screening libraries where exploiting halogen‑bond interactions with protein backbone carbonyls or side‑chain hydroxyls is hypothesized to improve hit rates.

Cell‑Based Phenotypic Screening Requiring Balanced Lipophilicity

With a predicted XLogP3 of ~3.2, the compound sits at the lower end of the typical cellular permeability window while avoiding the excessive lipophilicity that can cause non‑specific binding . It is therefore well‑suited for cell‑based assays where the more polar 3,4‑difluoro analog (XLogP3 = 2.7) may fail to cross the membrane efficiently and the more lipophilic 2‑bromo analog may exhibit high non‑specific binding.

Medicinal Chemistry SAR Campaigns Targeting CNS or Intracellular Proteins

The favorable combination of moderate molecular weight (377.84 Da), reasonable TPSA (≈ 58.6 Ų), and dual‑halogen substitution positions the compound as a privileged scaffold for optimizing blood–brain barrier penetration or intracellular target engagement . Use it as a reference core for systematic SAR exploration where minor structural changes are expected to produce quantifiable shifts in permeability and metabolic stability.

Comparative Physicochemical Profiling of Benzamide Side‑Chain Series

Procure the 2‑chloro‑6‑fluoro compound together with its 2‑fluoro, 3,4‑difluoro, 2‑methyl, and 2‑bromo analogs to generate a matrix of experimentally measured log D, solubility, and CYP inhibition data . This head‑to‑head dataset will empirically validate or refute the computational predictions summarized above and provide the first quantitative structure–property relationships for this pharmacophore class.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.